4-bromo-2-phenyl-2H-benzotriazol-5-amine
Description
4-bromo-2-phenyl-2H-benzotriazol-5-amine is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, materials science, and industrial processes. The compound features a benzotriazole core with a bromine atom at the 4-position and a phenyl group at the 2-position, making it a unique and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-phenylbenzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-11-9(14)6-7-10-12(11)16-17(15-10)8-4-2-1-3-5-8/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGLSFVTDKUSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-phenyl-2H-benzotriazol-5-amine typically involves the reaction of 2-phenyl-2H-benzotriazole with bromine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The bromination process selectively introduces a bromine atom at the 4-position of the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-phenyl-2H-benzotriazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzotriazoles, which can have various functional groups such as amino, cyano, or alkyl groups, depending on the reagents used.
Scientific Research Applications
4-bromo-2-phenyl-2H-benzotriazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is utilized in the development of advanced materials, including UV stabilizers and corrosion inhibitors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-phenyl-2H-benzotriazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activities or alter protein functions. The presence of the bromine atom and the phenyl group enhances its binding affinity and specificity towards these targets, leading to its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2H-benzotriazole: Lacks the bromine atom at the 4-position, making it less reactive in certain substitution reactions.
4,5,6,7-tetrabromo-1H-benzotriazole: Contains multiple bromine atoms, leading to different reactivity and applications.
2-(2-hydroxyphenyl)-2H-benzotriazole: Features a hydroxy group, making it useful as a UV stabilizer.
Uniqueness
4-bromo-2-phenyl-2H-benzotriazol-5-amine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications, offering a balance between reactivity and stability.
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., bromine’s deshielding effect, phenyl proton splitting patterns).
- HRMS : Validates molecular formula (C₁₂H₁₀BrN₃).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths/angles and confirms the benzotriazole core’s planarity. ORTEP-3 visualizes thermal ellipsoids for atomic displacement .
What computational methods are employed to predict the electronic properties and reactivity of this compound?
Q. Advanced
- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles.
- Molecular Docking : AutoDock Vina assesses binding affinities to biological targets (e.g., enzymes in cancer pathways), guiding SAR studies .
How should researchers address discrepancies in crystallographic data during the refinement of this compound?
Q. Advanced
- Data Validation : Use checkCIF/PLATON to identify outliers in bond distances or thermal parameters.
- Software Tools : WinGX integrates SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms. For twinned crystals, twin law matrices in SHELXL improve R-factors .
- Contradiction Example : If Br-C bond lengths deviate from literature values (~1.90 Å), cross-validate with EXAFS or neutron diffraction .
What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?
Q. Advanced
- Derivatization : Synthesize analogs (e.g., replacing Br with Cl or modifying the phenyl group) and test bioactivity.
- Enzyme Assays : Measure IC₅₀ against targets like kinases or DNA repair enzymes. Bromine’s hydrophobicity may enhance membrane permeability .
- Pharmacophore Modeling : MOE or Schrödinger identifies critical functional groups (e.g., triazole’s hydrogen-bonding capability) .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Q. Basic
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate brominated byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
How can researchers validate the formation of this compound intermediates during multi-step syntheses?
Q. Advanced
- In Situ Monitoring : ReactIR tracks bromination progress via C-Br stretch (~550 cm⁻¹).
- LC-MS : Detects intermediates (e.g., mono-brominated species) with [M+H]⁺ peaks at m/z 278.
- Isolation and Characterization : Offline NMR of quenched aliquots confirms regioselectivity .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety.
- Catalyst Loading : Optimize palladium ligand systems (e.g., XPhos) to reduce metal residues below 10 ppm .
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of exothermic reactions.
What role does the bromine substituent play in the chemical reactivity and potential pharmacological applications of this compound?
Q. Advanced
- Reactivity : Bromine acts as a directing group in cross-coupling (e.g., Suzuki-Miyaura) for further functionalization.
- Pharmacology : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Brominated triazoles show promise as kinase inhibitors .
How do different crystal packing arrangements of this compound impact its physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
